

N-methylpiperidine-4-carboxamide hydrochloride molecular weight and formula.

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Compound of Interest

Compound Name: *N-methylpiperidine-4-carboxamide hydrochloride*

Cat. No.: B157816

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Technical Guide: N-methylpiperidine-4-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a generalized experimental framework for the preliminary assessment of **N-methylpiperidine-4-carboxamide hydrochloride**. This document is intended to serve as a foundational resource for researchers interested in exploring the potential applications of this compound in medicinal chemistry and drug discovery.

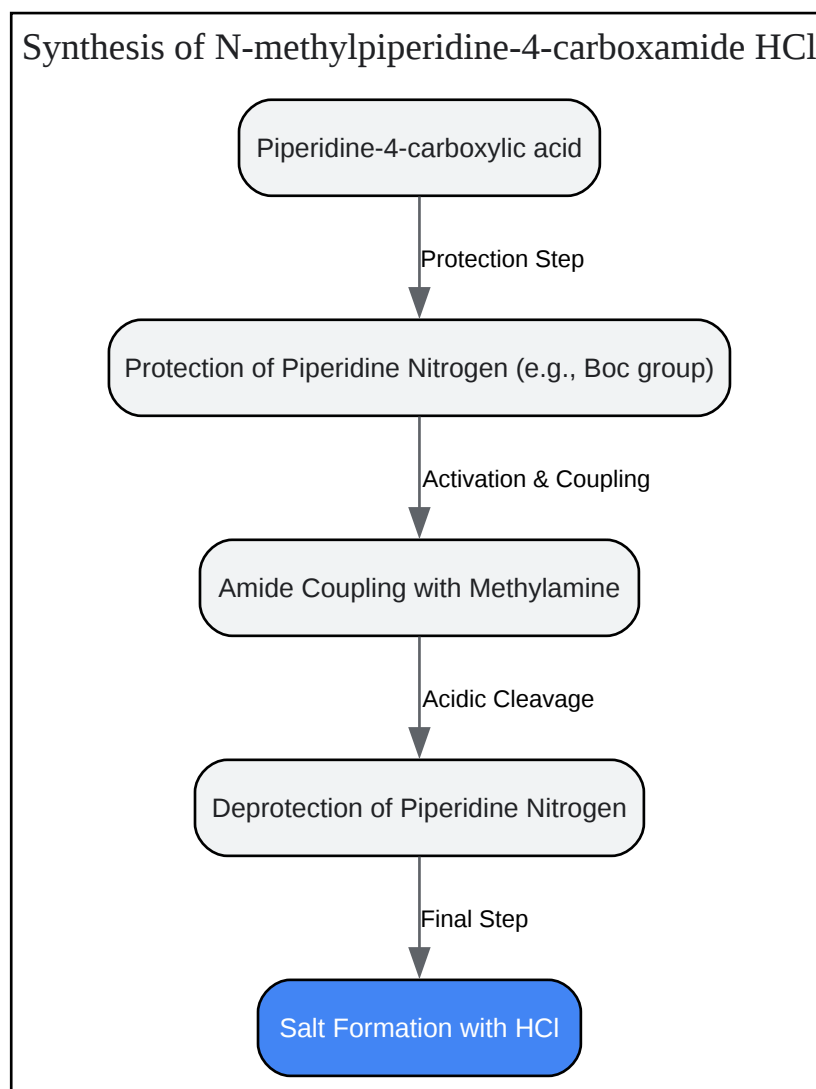
Core Compound Data

N-methylpiperidine-4-carboxamide hydrochloride is a piperidine derivative with potential utility as a scaffold or building block in the synthesis of more complex, biologically active molecules. The hydrochloride salt form generally confers improved solubility in aqueous media, a desirable characteristic for biological assays.

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₇ H ₁₅ ClN ₂ O |
| Molecular Weight | 178.66 g/mol |

Synthetic Workflow Overview

The synthesis of **N-methylpiperidine-4-carboxamide hydrochloride** can be conceptualized as a multi-step process. A generalized workflow, starting from a commercially available piperidine derivative, is outlined below. This diagram illustrates a common synthetic logic for the elaboration of such scaffolds.



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Caption: Generalized synthetic workflow for **N-methylpiperidine-4-carboxamide hydrochloride**.

Experimental Protocols: A Framework for Biological Evaluation

While specific biological targets for **N-methylpiperidine-4-carboxamide hydrochloride** are not extensively documented in publicly available literature, its structural motifs are present in compounds known to exhibit a range of biological activities, including enzyme inhibition. The following protocols are provided as a representative framework for an initial biological screening campaign.

General Enzyme Inhibition Assay (e.g., Kinase or Transferase)

This protocol describes a generalized method to assess the inhibitory potential of **N-methylpiperidine-4-carboxamide hydrochloride** against a target enzyme. This is a common starting point in early-stage drug discovery.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of the test compound against a selected enzyme.

Materials:

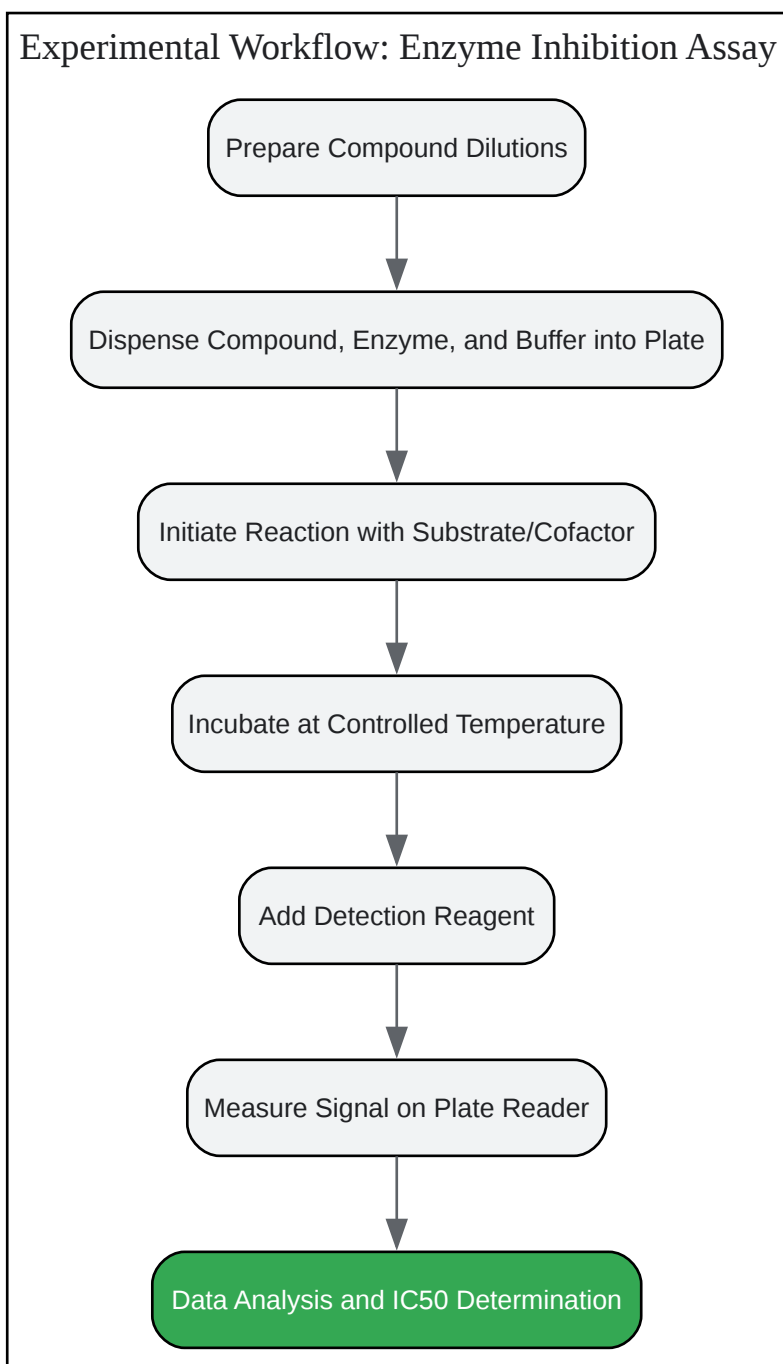
- Target enzyme (e.g., a specific kinase or transferase)
- Substrate for the target enzyme (e.g., a peptide or small molecule)
- Cofactor, if required (e.g., ATP for kinases)
- Assay buffer (specific to the enzyme)
- **N-methylpiperidine-4-carboxamide hydrochloride** (test compound)
- Positive control inhibitor
- Detection reagent (e.g., luminescence- or fluorescence-based)
- Multi-well assay plates (e.g., 96- or 384-well)

- Plate reader

Procedure:

- **Compound Preparation:** Prepare a stock solution of **N-methylpiperidine-4-carboxamide hydrochloride** in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
- **Reaction Mixture Preparation:** In each well of the assay plate, combine the assay buffer, target enzyme, and the test compound at various concentrations.
- **Initiation of Reaction:** Add the substrate and any necessary cofactors to each well to start the enzymatic reaction.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period.
- **Detection:** Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- **Data Acquisition:** Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- **Data Analysis:** Plot the enzyme activity against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

The logical flow of this experimental design is depicted in the following diagram.

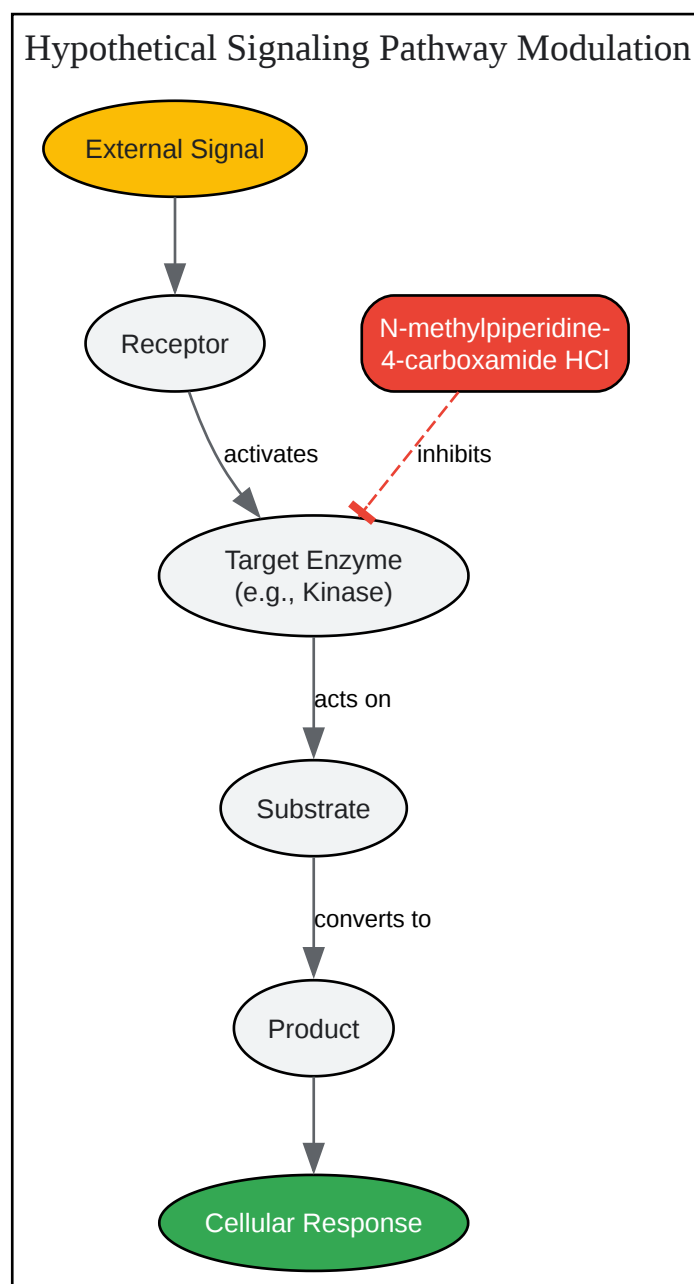


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Caption: Workflow for a typical enzyme inhibition screening assay.

Potential Signaling Pathway Context

Given that piperidine carboxamides have been identified as inhibitors of specific enzymes, such as the proteasome in *Plasmodium falciparum* and 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in *Mycobacterium tuberculosis*, a hypothetical signaling pathway diagram can be constructed to illustrate where such a compound might act. The following diagram shows a simplified representation of a generic signaling cascade that is modulated by an enzyme, which could be the target of an inhibitor like **N-methylpiperidine-4-carboxamide hydrochloride**.



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Caption: Hypothetical modulation of a signaling pathway by an enzyme inhibitor.

This guide provides foundational information and a starting point for the investigation of **N-methylpiperidine-4-carboxamide hydrochloride**. Further research is necessary to elucidate its specific biological activities and potential therapeutic applications.

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